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Compound of Interest

Compound Name: Florosenine

Cat. No.: B232019 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and

informational purposes only. "Florosenine" is understood to be Senecionine, a toxic

pyrrolizidine alkaloid. Extreme caution should be exercised when handling this compound.

Executive Summary
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species

of the Senecio genus and other botanical sources[1]. It is a well-documented hepatotoxin with

genotoxic and carcinogenic properties[1][2][3]. Human and animal exposure typically occurs

through the ingestion of contaminated food, herbal remedies, or teas[1][4]. The toxicity of

Senecionine is not inherent to the molecule itself but arises from its metabolic activation in the

liver to highly reactive pyrrolic esters[1][3]. These metabolites can form adducts with cellular

macromolecules, including DNA and proteins, leading to widespread cellular damage,

particularly in the liver[1]. This document provides a comprehensive overview of the

toxicological profile of Senecionine, including its mechanism of action, metabolism, and various

toxicological endpoints.
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Property Value

IUPAC Name

(3Z,5R,6R,9a1R,14aR)-3-Ethylidene-

3,4,5,6,9,9a1,11,13,14,14a-decahydro[1]

[5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-

dione

Synonyms Aureine, Senecionin, Florosenine

CAS Number 130-01-8

Molecular Formula C18H25NO5

Molar Mass 335.400 g·mol−1

Appearance Data not readily available

Solubility Water-insoluble (as Senecionine base)

Source: PubChem CID 5280906[6]

Mechanism of Toxicity and Metabolism
The toxicity of Senecionine is a classic example of lethal synthesis, where a relatively non-toxic

parent compound is converted into a highly toxic metabolite. This process primarily occurs in

the liver.

Metabolic Activation
Upon ingestion, Senecionine is absorbed from the gastrointestinal tract and transported to the

liver[1]. The metabolic fate of Senecionine can follow three main pathways: N-oxidation, ester

hydrolysis, and oxidation[1].

Detoxification Pathways: N-oxidation and ester hydrolysis are considered detoxification

pathways, producing water-soluble metabolites that can be conjugated and excreted by the

kidneys[1]. The N-oxide form, however, can be reduced back to Senecionine by cytochrome

P450 (CYP450) monooxygenases, creating a potential for a futile cycle[1].

Toxification Pathway: The primary route for toxicity involves the oxidation of the pyrrolizidine

core by hepatic CYP450 enzymes, particularly CYP3A4 and CYP3A5 in humans, to form
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dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters[1][2][3]. These

DHPAs are potent electrophiles.

Cellular Targets and Toxic Effects
The electrophilic pyrrolic metabolites of Senecionine can react with nucleophilic centers in

cellular macromolecules[1].

DNA Adducts: The pyrrolic esters can alkylate DNA bases, leading to the formation of DNA

adducts and cross-links[1]. This DNA damage is the basis for the genotoxicity and

carcinogenicity of Senecionine[1][3].

Protein Adducts: These reactive metabolites also form adducts with amino acid residues in

proteins, leading to enzyme inactivation and disruption of cellular function[1].

Glutathione Depletion: The pyrrolic esters can be conjugated with glutathione (GSH), a

cellular antioxidant, leading to its depletion[3]. Depletion of GSH renders hepatocytes more

susceptible to oxidative stress and further damage[3].

The primary target organ for Senecionine toxicity is the liver. The damage to hepatic sinusoidal

endothelial cells (HSECs) and hepatocytes can lead to hepatic sinusoidal obstruction

syndrome (HSOS), also known as veno-occlusive disease (VOD)[4][7]. This condition is

characterized by the obstruction of hepatic sinusoids and can progress to liver failure[1].
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Metabolic pathway of Senecionine leading to toxicity.

Toxicological Data
Acute Toxicity

Species
Route of
Administration

LD50 Reference

Rodents Not specified 65 mg/kg [1]

Rats Intraperitoneal
77 mg/kg (males), 83

mg/kg (females)
[8]

Rats Not specified
34-300 mg/kg (range

for most toxic PAs)
[5]

Mice Not specified ~65 mg/kg [9]
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Sub-chronic and Chronic Toxicity
Detailed quantitative data for NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest

Observed Adverse Effect Level) from sub-chronic and chronic studies on isolated Senecionine

are not readily available in the provided search results. However, chronic exposure to plants

containing Senecionine is known to cause cumulative liver damage, leading to cirrhosis and

hepatic veno-occlusive disease[1]. A 90-day subchronic oral toxicity study of Senecio scandens

extract, which contains pyrrolizidine alkaloids, in rats showed no obvious toxicity at doses up to

900 mg/kg/day, though caution at higher doses was advised[10].

Genotoxicity
Senecionine is a known genotoxic agent[3]. Its reactive metabolites can induce DNA damage,

mutations, and chromosomal aberrations[1][3]. In vitro studies using primary cultures of rat

hepatocytes have demonstrated the genotoxicity of Senecionine[11]. The comet assay has

been used to show that extracts of Senecio vulgaris, which contains Senecionine, induce

primary DNA damage in HepG2 liver cells in a dose-dependent manner[12][13][14].

Carcinogenicity
The genotoxic nature of Senecionine's metabolites underlies its carcinogenicity. Rodent studies

have shown that Senecionine can induce tumor formation in various organs, including the liver,

lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract[1]. While direct links to human

cancers are not well-established, the International Agency for Research on Cancer (IARC) has

classified other pyrrolizidine alkaloids as possibly carcinogenic to humans (Group 2B).

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of Senecionine are limited in the

provided search results. One study using the Chick Embryotoxicity Screening Test (CHEST)

found the beginning of the embryotoxicity range for Senecionine to be between 3-30

micrograms[5][15]. The N-oxide form showed no effect even at a 100 microgram dose[5][15].

The authors extrapolated that for mammals, the embryotoxic range could be between 10-100

mg/kg of maternal body weight, which overlaps with the adult toxic dose range[5][15].
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Detailed experimental protocols for specific studies on Senecionine were not available in the

search results. However, standardized protocols for toxicological testing are well-established.

The following are generalized methodologies for key toxicological assessments relevant to

Senecionine.

Acute Oral Toxicity (Rodent) - Up-and-Down Procedure
(OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Animals: Typically, female rats from a standard laboratory strain are used.

Procedure:

A single animal is dosed with the test substance at a starting dose level.

The animal is observed for signs of toxicity and mortality over a 14-day period.

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies,

the next animal is dosed at a lower dose level.

This sequential dosing continues until the stopping criteria are met (e.g., a specified

number of reversals in outcome).

Data Analysis: The LD50 is calculated using maximum likelihood methods based on the

dosing outcomes.

Genotoxicity: In Vitro Comet Assay (Based on OECD
489)

Objective: To detect DNA strand breaks in cells.

Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured

to a suitable confluency.

Treatment: Cells are exposed to various non-cytotoxic concentrations of Senecionine and

appropriate positive and negative controls for a defined period.
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Cell Lysis and Electrophoresis:

Cells are harvested and embedded in a low-melting-point agarose gel on a microscope

slide.

The slides are immersed in a lysis solution to remove cell membranes and proteins,

leaving behind the nucleoids.

The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind

the DNA and separate the fragments based on size.

Visualization and Analysis:

The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

Under a fluorescence microscope, damaged DNA with strand breaks migrates further in

the gel, forming a "comet tail."

Image analysis software is used to quantify the extent of DNA damage (e.g., tail length, tail

intensity).
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Generalized workflow for an in vitro Comet Assay.

Conclusion
Senecionine is a potent phytotoxin with significant health risks for humans and animals. Its

toxicity is mediated by hepatic metabolic activation to reactive pyrrolic esters that cause cellular

damage through the formation of DNA and protein adducts. The primary toxicological concerns

are severe hepatotoxicity, leading to veno-occlusive disease, as well as genotoxicity and

carcinogenicity. Given its presence in a wide range of plants, the potential for human exposure

through contaminated food and herbal products remains a significant public health issue.

Further research is warranted to establish clear dose-response relationships for chronic

exposure and to develop effective strategies for mitigating the risks associated with

Senecionine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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